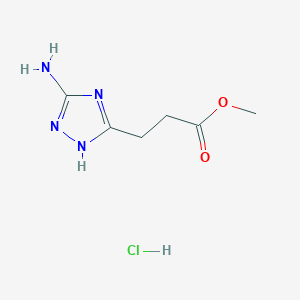
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with a molecular weight of 170.17 . It is used in various applications and research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” can be represented by the InChI code: 1S/C6H10N4O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9) .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Chemical Biology
1,2,3-Triazoles have applications in chemical biology . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . Their ability to form hydrogen bonds with different targets makes them suitable for use in this field .
Materials Science
1,2,3-Triazoles have found applications in materials science . Their high chemical stability and strong dipole moment make them suitable for use in this field .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that 3-amino-1,2,4-triazole, a similar compound, is a competitive inhibitor of the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might interact with its targets by competitively inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .
Biochemical Pathways
It can be inferred from the similar compound 3-amino-1,2,4-triazole that it might affect the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .
Result of Action
Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might inhibit the production of histidine, an essential amino acid .
Propiedades
IUPAC Name |
methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWBCLISZIHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)



